2-((Phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
2-((Phenylsulfonyl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylsulfonyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((Phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Substitution: The phenylsulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .
Scientific Research Applications
2-((Phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Phenylsulfonylmethyl derivatives: Compounds with similar sulfonyl groups attached to different core structures.
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Uniqueness
2-((Phenylsulfonyl)methyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfonylmethyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
BNJNKUCNFQWIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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